An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic acid (CAS: 10540-39-3)
An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic acid (CAS: 10540-39-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-(4-Fluorophenyl)benzoic acid (CAS No. 10540-39-3), a biphenyl carboxylic acid derivative. It details the compound's physicochemical properties, a detailed experimental protocol for its synthesis via a Suzuki coupling reaction, and available safety and hazard information. While specific biological signaling pathways for this compound are not extensively documented in the public domain, this guide discusses the known antimicrobial activities of related fluorophenyl-containing pyrazole derivatives, suggesting potential areas for future investigation. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Physicochemical Properties
3-(4-Fluorophenyl)benzoic acid is a solid organic compound.[1] Its core structure consists of a benzoic acid moiety substituted with a 4-fluorophenyl group at the 3-position. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 10540-39-3 | [2][3] |
| Molecular Formula | C13H9FO2 | [2][3] |
| Molecular Weight | 216.21 g/mol | [2][3] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | [3] |
| Appearance | White solid | [1] |
Synthesis of 3-(4-Fluorophenyl)benzoic acid
The synthesis of 3-(4-Fluorophenyl)benzoic acid can be achieved through a Palladium-catalyzed Suzuki coupling reaction. The general methodology involves the reaction of an aryl bromide with 3-carboxyphenylboronic acid.[2]
Experimental Protocol: Suzuki Coupling
This protocol outlines a general procedure for the synthesis.[2]
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
3-Carboxyphenylboronic acid (1.05 eq)
-
Sodium carbonate (Na2CO3) (2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.01 eq)
-
10 mM Pd(EDTA) solution
-
Water (H2O)
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Ethyl acetate (AcOEt)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Concentrated Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a screw-cap reactor, combine the aryl bromide, 3-carboxyphenylboronic acid (1.05 eq), Na2CO3 (2 eq), and TBAB (0.01 eq).
-
Solvent and Catalyst Addition: Add H2O (2 mL/mmol of aryl bromide) and the 10 mM Pd(EDTA) solution (0.3 mL/mmol of aryl bromide) to the reactor.
-
Reaction: Tightly seal the reactor and heat the mixture to 100°C with stirring for 5 hours.
-
Cooling and Dilution: After 5 hours, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL/mmol of aryl bromide).
-
Extraction (Basic): Transfer the mixture to a separatory funnel and extract with a 5% NaHCO3 solution (4 x 10 mL/mmol of aryl bromide). Pool the basic aqueous extracts.
-
Acidification: Acidify the pooled basic extracts to a pH of 3 by the dropwise addition of concentrated HCl while stirring.
-
Extraction (Acidic): Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL/mmol of aryl bromide).
-
Washing: Combine the organic extracts and wash sequentially with H2O (10 mL/mmol of aryl bromide) and brine (10 mL/mmol of aryl bromide).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by preparative HPLC.
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the carboxylic acid proton would appear far downfield (>10 ppm).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carboxyl carbon appearing around 167-172 ppm. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).
-
Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum would be expected to show a molecular ion peak [M-H]⁻ at approximately m/z 215.05.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a very broad absorption band for the O-H stretch of the carboxylic acid dimer from approximately 2500 to 3300 cm⁻¹.[4][5][6] A strong C=O stretching vibration would be present around 1700 cm⁻¹.[4][5][6]
Biological Activity
Direct studies on the biological activity of 3-(4-Fluorophenyl)benzoic acid are not extensively reported. However, related structures containing fluorophenyl and benzoic acid moieties have been investigated for their therapeutic potential. For instance, various pyrazole derivatives synthesized from fluorophenyl-containing precursors have demonstrated significant antimicrobial activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9] Some of these derivative compounds exhibit potent growth inhibition with Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/mL and are non-toxic to human cells at high concentrations.[7][8] This suggests that 3-(4-Fluorophenyl)benzoic acid could serve as a valuable scaffold or intermediate for the development of novel antimicrobial agents.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(4-Fluorophenyl)benzoic acid is considered hazardous.[3]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
-
P501: Dispose of contents/container to an approved waste disposal plant.
For handling, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation.[10] Store in a dry, cool, and well-ventilated place in tightly closed containers.[10]
References
- 1. rsc.org [rsc.org]
- 2. 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
